molecular formula C11H13NO3 B5176401 N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Katalognummer B5176401
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: AVTIQDWFHHZESV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide, commonly known as DBZP, is an organic compound that belongs to the class of benzodioxin amides. DBZP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Wirkmechanismus

The exact mechanism of action of DBZP is not fully understood. However, it has been proposed that DBZP exerts its pharmacological effects through the modulation of the sigma-1 receptor, a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. DBZP has been shown to bind to the sigma-1 receptor with high affinity, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
DBZP has been shown to exhibit a wide range of biochemical and physiological effects. In animal models, DBZP has been shown to reduce seizure activity, increase pain threshold, and decrease anxiety-like behavior. DBZP has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and pain perception.

Vorteile Und Einschränkungen Für Laborexperimente

DBZP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of selectivity for the sigma-1 receptor. However, DBZP also has several limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, DBZP has not been extensively studied in human subjects, and its safety profile is not well-established.

Zukünftige Richtungen

There are several potential future directions for research on DBZP. One possible avenue of investigation is the development of DBZP analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another potential area of research is the investigation of the role of DBZP in the treatment of neurological and psychiatric disorders, such as epilepsy, depression, and schizophrenia. Finally, further studies are needed to establish the safety and efficacy of DBZP in human subjects.

Synthesemethoden

DBZP can be synthesized through a multistep process that involves the condensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid with propionyl chloride in the presence of a base. The resulting propionyl derivative is then reduced to the corresponding amide using a reducing agent such as lithium aluminum hydride. The final product is obtained after purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

DBZP has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anticonvulsant, anxiolytic, and analgesic properties in animal models. DBZP has also been investigated for its potential as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-11(13)12-8-3-4-9-10(7-8)15-6-5-14-9/h3-4,7H,2,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTIQDWFHHZESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.